molecular formula C19H19Br2N3O2S B1669632 CRS3123 CAS No. 1013915-71-3

CRS3123

Cat. No.: B1669632
CAS No.: 1013915-71-3
M. Wt: 513.2 g/mol
InChI Key: NNTYBKTXMKBRFA-CQSZACIVSA-N
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Description

CRS3123 is a complex organic compound with a unique structure that includes brominated chromen, thieno, and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRS3123 typically involves multiple steps, including the bromination of chromen derivatives, the formation of thieno[3,2-b]pyridin-7-one, and the coupling of these intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen and thieno moieties.

    Reduction: Reduction reactions can occur at the brominated sites, potentially leading to debromination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the amino sites.

Scientific Research Applications

CRS3123 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated chromen moiety may play a role in binding to these targets, while the thieno[3,2-b]pyridin-7-one structure could influence the compound’s overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-3,4-dihydro-2H-chromen-4-amine
  • Thieno[3,2-b]pyridin-7-one derivatives
  • Brominated chromen derivatives

Uniqueness

CRS3123 is unique due to its combination of brominated chromen and thieno[3,2-b]pyridin-7-one structures. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

CAS No.

1013915-71-3

Molecular Formula

C19H19Br2N3O2S

Molecular Weight

513.2 g/mol

IUPAC Name

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C19H19Br2N3O2S/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25)/t14-/m1/s1

InChI Key

NNTYBKTXMKBRFA-CQSZACIVSA-N

Isomeric SMILES

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Canonical SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Appearance

Solid powder

1013915-71-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRS-3123;  CRS 3123;  CRS3123;  REP 3123;  REP-3123;  REP-3123

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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